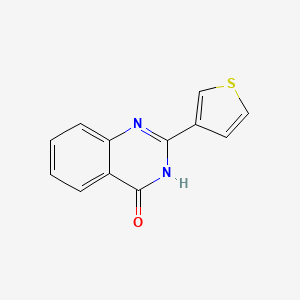

2-thien-3-ylquinazolin-4(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-3-yl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2OS/c15-12-9-3-1-2-4-10(9)13-11(14-12)8-5-6-16-7-8/h1-7H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQPHUKPKGIBCBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Diversification Strategies

Established Synthetic Pathways for Quinazolin-4(3H)-one Scaffolds

The synthesis of the quinazolin-4(3H)-one core is a well-trodden path in organic chemistry, with numerous reliable methods developed over the years. These strategies often begin with readily available anthranilic acid derivatives and employ cyclization reactions to form the characteristic fused pyrimidine (B1678525) ring system.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone in the synthesis of quinazolin-4(3H)-ones, involving the formation of the heterocyclic ring in a single step from an acyclic precursor. These methods are valued for their efficiency and the ability to introduce a variety of substituents onto the quinazolinone core.

A prevalent and versatile method for constructing the quinazolin-4(3H)-one skeleton involves the reaction of anthranilamide with aldehydes. researchgate.netresearchgate.net This approach is advantageous due to the ready availability of a wide range of aldehydes, allowing for the introduction of diverse substituents at the 2-position of the quinazolinone ring. The reaction typically proceeds via the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation or dehydration to yield the final product. nih.gov Various catalysts, including metal-based systems and green catalysts like nano-ovalbumin, have been employed to facilitate this transformation under different reaction conditions, from refluxing solvents to solvent-free microwave irradiation. researchgate.netnih.gov For instance, the condensation of anthranilamide with aromatic aldehydes has been effectively catalyzed by gallium-containing zeolites, leading to the formation of 2,3-dihydroquinazolin-4(1H)-ones, which can be further oxidized to the corresponding quinazolin-4(3H)-ones. nih.gov

The Niementowski quinazolinone synthesis, a classic method, utilizes the reaction of anthranilic acid with amides. ijarsct.co.inresearchgate.net This reaction is typically carried out at high temperatures or under microwave irradiation, often with an acid catalyst. nih.gov The mechanism is thought to involve the initial formation of an N-acylanthranilic acid, which then reacts with the amide to form an amidine intermediate that subsequently cyclizes. nih.gov This method has been adapted for solid-phase synthesis and can be performed under solvent-free conditions using catalysts like organic clay. ijarsct.co.in Modifications of this approach, such as reacting anthranilic acid with lactams, have also been explored to generate fused quinazolinone systems.

Anthranilic esters serve as valuable precursors for the synthesis of quinazolin-4(3H)-ones through annulation reactions. A notable example involves the palladium-catalyzed reaction of 2-bromo or 2-iodo benzoate (B1203000) esters with amidines, which directly affords substituted quinazolin-4(3H)-ones in good yields. nih.gov More recently, a metal-free approach has been developed involving the annulation of anthranilic esters with N-pyridyl ureas to produce 3-substituted quinazolin-2,4(1H,3H)-diones. rsc.orgnih.gov This process proceeds through the formation of an N-aryl-N'-pyridyl urea (B33335) intermediate followed by cyclocondensation. rsc.orgnih.gov Additionally, quinazolin-4(3H)-one-morpholine hybrids have been synthesized starting from methyl anthranilate.

One-Pot Synthesis Approaches

To enhance efficiency and sustainability, numerous one-pot synthetic strategies for quinazolin-4(3H)-ones have been developed. These methods combine multiple reaction steps into a single operation, avoiding the isolation of intermediates and often reducing solvent waste and reaction time. A common one-pot approach involves the three-component reaction of an anthranilic acid derivative, an amine, and a one-carbon source like formic acid or an orthoester. researchgate.net For example, isatoic anhydride (B1165640) can react with an amine and an aldehyde in a one-pot fashion to yield 2,3-disubstituted quinazolin-4(3H)-ones. Microwave-assisted one-pot syntheses have proven particularly effective, significantly shortening reaction times. researchgate.net Another innovative one-pot method involves the palladium-catalyzed reaction of o-nitrobenzamides and alcohols, which proceeds through a cascade of oxidation, nitro reduction, condensation, and dehydrogenation.

Targeted Synthesis of 2-thien-3-ylquinazolin-4(3H)-one and Related Analogues

The synthesis of the specific target compound, this compound, can be achieved by applying the established methodologies for the quinazolin-4(3H)-one scaffold, with the key being the selection of a suitable thiophene-containing starting material.

The most direct and analogous approach for the synthesis of this compound is the cyclocondensation of anthranilamide with thiophene-3-carboxaldehyde. This reaction is based on the well-established method of reacting anthranilamide with various aldehydes. In a typical procedure, anthranilamide and thiophene-3-carboxaldehyde would be reacted in a suitable solvent, such as ethanol (B145695) or dimethyl sulfoxide (B87167), often with a catalyst to facilitate the reaction. Subsequent oxidation of the likely intermediate, 2-(thiophen-3-yl)-2,3-dihydroquinazolin-4(1H)-one, would yield the desired aromatic quinazolinone. Graphene oxide nanosheets have been shown to catalyze the synthesis of the analogous 2-(thiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one, suggesting this could be a viable green catalytic system for the synthesis of the 3-thienyl isomer as well.

An alternative route involves the reaction of 2-aminobenzonitrile (B23959) with thiophene-3-carboxaldehyde in the presence of a catalyst to form an intermediate which is then cyclized. Another potential pathway starts from 2-nitrobenzamide (B184338) and 3-thiophenemethanol, which could undergo a palladium-catalyzed cascade reaction to form the target compound, mirroring the synthesis of other 2-heteroaryl-quinazolin-4(3H)-ones.

The following table outlines a proposed synthetic scheme for this compound based on the cyclocondensation of anthranilamide and thiophene-3-carboxaldehyde.

| Reactant 1 | Reactant 2 | Proposed Product | Reaction Type |

| Anthranilamide | Thiophene-3-carboxaldehyde | This compound | Cyclocondensation |

This targeted synthesis benefits from the broad applicability and robustness of established quinazolinone synthetic methods, allowing for the efficient construction of this specific heteroaryl-substituted derivative.

Synthesis of 2-(aryl/thiophen-2-yl)quinazolin-4(3H)-ones

The synthesis of 2-(aryl/thiophen-2-yl)quinazolin-4(3H)-ones can be achieved through several synthetic routes. A common and effective method involves the aerobic oxidative cyclization of corresponding aldehydes with anthranilamide in a solvent like DMSO. mdpi.com This approach has been utilized to prepare a series of 2-aryl-quinazolin-4(3H)-ones. mdpi.com Another strategy involves a one-pot, three-component reaction of isatoic anhydride, an amine, and an orthoester, which can be performed under classical heating or microwave irradiation to yield 2,3-disubstituted quinazolin-4(3H)-ones in excellent yields. rsc.org When ammonium (B1175870) acetate (B1210297) is used instead of a primary amine, 2-substituted quinazolin-4(3H)-ones are obtained. rsc.org

Furthermore, a novel approach for the synthesis of 2-arylquinazolin-4(3H)-ones has been developed using an I2/DMSO-mediated intramolecular oxidative cross-coupling of 2-(benzylamino)benzamides to form the C=N double bond. researchgate.netresearchgate.net This method demonstrates good functional group tolerance and is applicable for gram-scale synthesis. researchgate.net The synthesis of 2-(thiophen-2-yl)-3H-quinazolin-4-one has also been specifically reported, highlighting the interest in this particular analogue. chemicalbook.com

The design and synthesis of 2-(aryl/thiophen-2-yl)quinazolin-4(3H)-ones with electron-donating fragments have been described, and their photophysical properties have been studied. researchgate.netmdpi.com For instance, 2-(5-(4-N,N-Diphenylaminophenyl)thiophen-2-yl)quinazolin-4(3H)-one and 2-(5-(4-(9H-Carbazol-9-yl)phenyl)thiophen-2-yl)quinazolin-4(3H)-one have been synthesized and characterized. mdpi.com

A sustainable approach for the synthesis of the quinazolin-4(3H)-one scaffold has been reported using substituted 2-amino benzamide (B126) with dimethyl sulfoxide (DMSO) as a carbon source and H2O2 as an oxidant. acs.org Palladium-catalyzed synthesis from o-nitrobenzamides and alcohols has also been described as a method to obtain 2-substituted quinazolin-4(3H)-ones. rsc.org

Table 1: Synthetic Methods for 2-(aryl/thiophen-2-yl)quinazolin-4(3H)-ones

| Starting Materials | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Aldehydes, Anthranilamide | DMSO, Aerobic oxidative cyclization | 2-Aryl-quinazolin-4(3H)-ones | mdpi.com |

| Isatoic anhydride, Amine, Orthoester | Heat or Microwave irradiation | 2,3-Disubstituted quinazolin-4(3H)-ones | rsc.org |

| 2-(Benzylamino)benzamides | I2/DMSO | 2-Arylquinazolin-4(3H)-ones | researchgate.netresearchgate.net |

| 2-Amino benzamide, DMSO | H2O2 | Quinazolin-4(3H)-one | acs.org |

| o-Nitrobenzamides, Alcohols | Palladium catalyst | 2-Substituted quinazolin-4(3H)-ones | rsc.org |

| 2-Aminobenzamide, Thiophene-2-carboxaldehyde | Graphene oxide nanosheets, Lithium hydroxide (B78521) monohydrate | 2-(Thiophen-2-yl)-3H-quinazolin-4-one | chemicalbook.com |

Preparative Methods for 2-(1H-indol-3-yl)quinazolin-4(3H)-one Analogues

A straightforward approach for the synthesis of 2-(1H-indol-3-yl)quinazolin-4(3H)-one and its analogues has been developed. mdpi.comnih.gov This method typically involves the reaction of 1H-indole-3-carboxaldehyde with anthranilamide in the presence of an acid catalyst such as p-toluenesulfonic acid (p-TSA) in a suitable solvent like acetonitrile (B52724) under reflux. mdpi.com This reaction can also lead to the formation of the corresponding 2,3-dihydroquinazolin-4(1H)-one derivative. mdpi.com The synthesis of 2-(1H-indol-2-yl)-4(3H)-quinazolinone has also been reported through the reaction of the appropriate starting materials. researchgate.net

The reaction conditions can be optimized to favor the formation of the desired quinazolinone. For example, refluxing a mixture of 1H-indole-3-carboxaldehyde and anthranilamide in dry acetonitrile with p-TSA for 4 hours has been shown to produce 2-(1H-indol-3-yl)quinazolin-4(3H)-one. mdpi.com The product can then be purified by column chromatography. mdpi.com By-products such as indole (B1671886) and quinazolin-4(3H)-one can also be formed during the reaction. mdpi.com

Table 2: Synthesis of 2-(1H-indol-3-yl)quinazolin-4(3H)-one

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Reference |

|---|---|---|---|---|

| 1H-Indole-3-carboxaldehyde | Anthranilamide | p-TSA / Acetonitrile | 2-(1H-Indol-3-yl)quinazolin-4(3H)-one | mdpi.com |

| 1H-Indole-3-carboxaldehyde | Anthranilamide | Al2O3 (acidic) / Acetonitrile | 2-(1H-Indol-3-yl)-2,3-dihydroquinazolin-4(1H)-one | mdpi.com |

Synthesis of 2-Methylquinazolin-4(3H)-one Derivatives

The synthesis of 2-methylquinazolin-4(3H)-one derivatives often begins with the cyclization of anthranilic acid with acetic anhydride to form the intermediate 2-methyl-4H-3,1-benzoxazin-4-one. tandfonline.comresearchgate.netnih.govresearchgate.net This benzoxazinone (B8607429) can then be reacted with various amines or other nucleophiles to yield the desired 2-methyl-3-substituted-quinazolin-4(3H)-ones. tandfonline.comresearchgate.netnih.govresearchgate.net This two-step process is a versatile method for creating a library of derivatives with diverse substitutions at the 3-position. tandfonline.comresearchgate.netresearchgate.net

For example, 3-amino-2-methylquinazolin-4(3H)-one can be prepared by reacting 2-methyl-4H-3,1-benzoxazin-4-one with hydrazine (B178648) hydrate. researchgate.netnih.gov This amino derivative can then be further modified, for instance, by condensation with various benzaldehyde (B42025) derivatives to form substituted benzylidene-based quinazolin-4(3H)-one motifs. researchgate.netnih.gov Another approach involves the reaction of 2-methyl-4H-3,1-benzoxazin-4-one with sulfa drugs or 4-aminoacetophenone. researchgate.net

The utility of 2-methylquinazolin-4(3H)-one as a building block for more complex heterocyclic systems has been demonstrated through its use in the synthesis of quinolino[2,1-b]quinazolines and pyrrolo[2,1-b]quinazolines. scirp.orgscirp.org

Table 3: Synthesis of 2-Methylquinazolin-4(3H)-one Derivatives

| Intermediate | Reactant | Product | Reference |

|---|---|---|---|

| 2-Methyl-4H-3,1-benzoxazin-4-one | Amines | 2-Methyl-3-substituted-quinazolin-4(3H)-ones | tandfonline.comresearchgate.net |

| 2-Methyl-4H-3,1-benzoxazin-4-one | Hydrazine hydrate | 3-Amino-2-methylquinazolin-4(3H)-one | researchgate.netnih.gov |

| 3-Amino-2-methylquinazolin-4(3H)-one | Benzaldehyde derivatives | Substituted benzylidene-based quinazolin-4(3H)-ones | researchgate.netnih.gov |

| 2-Methylquinazolin-4(3H)-one | o-Chlorobenzoyl chloride | 5H-Quinolino[2,1-b]quinazolin-5,12(6H)-dione | scirp.orgscirp.org |

Structural Modification and Derivatization Techniques

The ability to modify the quinazolinone scaffold at various positions is key to fine-tuning its biological activity. Derivatization techniques allow for the introduction of a wide range of functional groups and structural motifs.

Introduction of Varied Substituents for Structural Diversity

The introduction of diverse substituents at various positions of the quinazolinone ring is a common strategy to explore structure-activity relationships. tandfonline.com This can be achieved by using substituted starting materials or by post-synthetic modifications. For instance, a variety of 2-substituted quinazolin-4(3H)-ones have been synthesized and evaluated for their antioxidant properties, highlighting the importance of substituents on the 2-phenyl ring. mdpi.comnih.govresearchgate.net The synthesis of 2-(aryl/thiophen-2-yl)quinazolin-4(3H)-ones with different electron-donating groups at the 2-position demonstrates the introduction of structural diversity for tuning photophysical properties. researchgate.netmdpi.com

A one-pot synthesis of diversely substituted 3,4-dihydroquinazolines and quinazolin-4(3H)-ones has been achieved through a domino three-component reaction of arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives. acs.org This method allows for the incorporation of a wide range of substituents at different positions of the quinazolinone core.

Strategic Modification of Peripheral Moieties

Strategic modification of the peripheral moieties of the quinazolinone scaffold is a powerful tool for modulating its properties. This can involve altering existing substituents or introducing new functional groups. For example, a series of 2,3-disubstituted-4(3H)quinazolinone derivatives were synthesized by reacting 2-propyl-4H-3,1-benzoxazin-4-one with various nitrogen nucleophiles, leading to modifications at both the 2- and 3-positions. researchgate.net

A highly efficient one-pot synthesis of diversely substituted 3,4-dihydroquinazolines and quinazolin-4(3H)-ones has been developed through a domino three-component assembly of arenediazonium salts, nitriles, and bifunctional aniline derivatives, allowing for strategic modifications. acs.org

Appendage of Side Chains for Functional Modulation

The appendage of side chains to the quinazolinone core can significantly impact its biological activity. These side chains can introduce new interaction points with biological targets or alter the physicochemical properties of the molecule. For instance, a series of new quinazoline-4(3H)-one derivatives were synthesized starting from methyl α-[(4-oxoquinazolin-2-yl)thio]acetate, which was used as a precursor to introduce various side chains at the 2-position. ekb.eg

The synthesis of 2,3-disubstituted-4(3H)quinazolinone derivatives with a new chiral center in the aliphatic side chain at the 2-position has been reported. nih.gov This was achieved through a multi-step synthesis starting from anthranilic acid, involving bromination of the side chain and subsequent reaction with phenyl hydrazine. nih.gov The utility of 2-methyl-quinazolin-4(3H)-one as a starting material for the synthesis of various derivatives with appended heterocyclic rings, such as thiazolidinones and triazoles, further illustrates the appendage of side chains for functional modulation. scirp.orgscirp.org

Advanced Derivatization Strategies for Analytical and Research Purposes

The strategic chemical modification, or derivatization, of the this compound scaffold is a key approach to developing sophisticated molecular tools for analytical and research applications. These strategies focus on introducing specific functional groups to modulate the molecule's physicochemical properties, particularly its photophysical characteristics, to create fluorescent probes or to install reactive handles for conjugation to other molecules or surfaces.

The core principle often involves the creation of "push-pull" systems within the molecule. In this design, the quinazolinone core typically acts as an electron-withdrawing group (acceptor), while the thiophene (B33073) ring and its substituents can be modified to act as electron-donating groups (donors). This electronic arrangement can lead to intramolecular charge transfer (ICT) upon photoexcitation, resulting in strong fluorescence, a property highly valuable for developing sensitive detection reagents.

Research into the closely related 2-(thiophen-2-yl)quinazolin-4(3H)-ones has demonstrated that the introduction of electron-donating fragments, such as diethylamino (Et₂N), diphenylamino (Ph₂N), or carbazol-9-yl groups, onto the thiophene ring system leads to compounds with significant fluorescence. researchgate.net The key photophysical properties of these derivatives have been studied using UV/Vis absorption and fluorescence spectroscopy. researchgate.net These studies reveal that the nature of the donor fragment and the solvent polarity have a strong influence on the fluorescence quantum yield (QY) and emission wavelengths. researchgate.net For instance, derivatives can exhibit fluorescence in the blue-green region of the spectrum, with quantum yields being highly dependent on the specific chemical structure. researchgate.net

Furthermore, derivatization is not limited to the thiophene ring. Advanced synthetic methods, such as transition metal-catalyzed C-H functionalization, offer pathways to directly modify the quinazolinone core itself. benthamdirect.comrsc.org These reactions allow for the introduction of aryl, alkyl, amino, and other functional groups at various positions, providing a powerful toolkit for diversifying the scaffold. rsc.org By introducing a reactive functional group, such as a hydrazide or a halogen, the this compound scaffold can be prepared for subsequent conjugation to biomolecules, polymers, or solid supports, enabling its use in applications like affinity chromatography, molecular imaging, or the development of targeted research probes. nih.govnih.gov

The development of these derivatives transforms the basic quinazolinone structure into a versatile platform for creating highly specific analytical and research tools.

Research Findings on Fluorescent Quinazolinone Derivatives

The following table summarizes research findings on the derivatization of the related 2-thienylquinazolin-4(3H)-one scaffold to produce fluorescent compounds. The principles are directly applicable to the derivatization of the 2-thien-3-yl isomer for similar purposes.

| Derivative Structure | Modification Strategy | Key Research Finding | Potential Application | Reference |

|---|---|---|---|---|

| 2-(5-(4-N,N-Diphenylaminophenyl)thiophen-2-yl)quinazolin-4(3H)-one | Addition of a diphenylamino (Ph₂N) donor group to the thiophene ring. | Exhibits strong fluorescence. The fluorescence quantum yield is sensitive to solvent polarity, decreasing in more polar solvents like acetonitrile (MeCN) compared to toluene. | Fluorescent probe for sensing environmental polarity; molecular rotor. | researchgate.net |

| 2-(5-(4-(9H-Carbazol-9-yl)phenyl)thiophen-2-yl)quinazolin-4(3H)-one | Addition of a carbazol-9-yl donor group to the thiophene ring. | Demonstrates an increase in fluorescence intensity in polar solvents, contrasting with Et₂N and Ph₂N derivatives. This highlights the strong influence of the donor fragment's nature. | Specialized fluorescent probe for use in polar environments; research tool for studying solvent-fluorophore interactions. | researchgate.net |

| 4-Cyano-2-(aryl/thienyl)quinazolines | Substitution of the 4-oxo group of the quinazolinone with a cyano (-CN) group. | The introduction of the strongly electron-withdrawing cyano group leads to a significant decrease in the HOMO-LUMO energy gap, resulting in red-shifted absorption and emission. researchgate.net These derivatives are less emissive than their quinazolin-4-one counterparts. researchgate.net | Development of red-shifted fluorophores; research into structure-property relationships of π-conjugated systems. | researchgate.net |

Biological Activity Profiling and Therapeutic Potential

Antineoplastic and Cytotoxic Efficacy

Quinazolin-4(3H)-one derivatives have demonstrated significant potential as anticancer agents. Their efficacy is often attributed to the inhibition of key pathways involved in tumor progression and cell proliferation.

Evaluation Against Human Cancer Cell Lines (e.g., MCF-7, A2780)

A series of quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines, including human Caucasian breast adenocarcinoma (MCF-7) and human ovarian carcinoma (A2780). nih.gov In these studies, many of the tested compounds exhibited potent cytotoxicity, in some cases exceeding that of the established anticancer drug lapatinib. nih.gov

For instance, against the MCF-7 cell line, certain quinazolin-4(3H)-one hydrazide derivatives showed IC₅₀ values as low as 0.20 µM. nih.gov The cytotoxic activity of these compounds was often significantly greater than the positive control, lapatinib, which registered an IC₅₀ of 5.90 ± 0.74 µM against the same cell line. nih.gov Similarly, when tested against the A2780 ovarian cancer cell line, these derivatives displayed remarkable potency, with some compounds showing IC₅₀ values up to 87 times lower than that of lapatinib (IC₅₀ = 12.11 ± 1.03 µM). nih.gov The broad-spectrum cytotoxic nature of quinazolin-4(3H)-ones has been noted across a wide panel of human cancer cell lines, including those of the colon, breast, ovary, lung, and prostate. researchgate.net

Cytotoxicity of selected Quinazolin-4(3H)-one derivatives against MCF-7 and A2780 cell lines.

| Compound | MCF-7 IC₅₀ (µM) | A2780 IC₅₀ (µM) |

|---|---|---|

| Derivative 3j | 0.20 ± 0.02 | - |

| Derivative 3g | - | 0.14 ± 0.03 |

| Derivative 3a | - | 3.00 ± 1.20 |

| Derivative 2j | 3.79 ± 0.96 | - |

| Lapatinib (Control) | 5.9 ± 0.74 | 12.11 ± 1.03 |

Data sourced from a study on quinazolin-4(3H)-one derivatives. nih.gov

Antiproliferative Activity Assessment

The anticancer potential of the quinazolin-4(3H)-one scaffold is further underscored by its significant antiproliferative activity. These compounds can interfere with cell cycle regulation, induce programmed cell death (apoptosis), and inhibit tubulin polymerization, all of which are crucial processes for halting tumor growth. nih.govamrita.edu

Derivatives of quinazolin-4(3H)-one have been shown to effectively inhibit the growth of various cancer cell lines, including those resistant to standard therapies. researchgate.net For example, certain derivatives exhibited broad and effective antiproliferative activity against a panel of non-small cell lung cancer (NSCLC) cell lines, including those resistant to epidermal growth factor receptor-tyrosine kinase inhibitors (EGFR-TKI). nih.govresearchgate.net The mechanism of action often involves targeting key regulators of the cell cycle, such as Aurora Kinase A, leading to G2/M phase arrest and subsequent apoptosis. nih.gov The versatility of the quinazolinone core allows for structural modifications that can enhance this antiproliferative potency. amrita.edu

Enzyme Inhibitory Studies

The therapeutic effects of 2-thien-3-ylquinazolin-4(3H)-one and its analogs are closely linked to their ability to inhibit specific enzymes that play critical roles in various disease pathologies.

Tyrosine Kinase Inhibition Spectrum (CDK2, HER2, EGFR, VEGFR2)

A primary mechanism behind the antineoplastic activity of quinazolin-4(3H)-ones is their ability to inhibit multiple tyrosine kinases, which are crucial enzymes in signaling pathways that control cell growth, proliferation, and angiogenesis. nih.gov Overexpression of kinases like human epidermal growth factor receptor 2 (HER2), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor-2 (VEGFR2) is common in many cancers. nih.gov

Specific derivatives of quinazolin-4(3H)-one have demonstrated potent inhibitory activity against a spectrum of these kinases. For instance, compounds have been identified that strongly inhibit cyclin-dependent kinase 2 (CDK2), with IC₅₀ values comparable to the known inhibitor imatinib. nih.gov Potent inhibition has also been observed against HER2, with some derivatives showing activity nearly identical to the standard drug lapatinib (IC₅₀ = 0.078 ± 0.015 µM). nih.gov Furthermore, significant inhibitory activity has been recorded against EGFR and VEGFR2, highlighting the potential of these compounds as multi-kinase inhibitors for cancer therapy. nih.govnih.govmdpi.com

Inhibitory activity of selected Quinazolin-4(3H)-one derivatives against various tyrosine kinases.

| Compound | CDK2 IC₅₀ (µM) | HER2 IC₅₀ (µM) | EGFR IC₅₀ (µM) | VEGFR2 IC₅₀ (µM) |

|---|---|---|---|---|

| Derivative 2i | 0.173 ± 0.012 | 0.128 ± 0.024 | Potent Activity | - |

| Derivative 3i | 0.177 ± 0.032 | 0.079 ± 0.015 | Potent Activity | - |

| Imatinib (Control) | 0.131 ± 0.015 | - | - | - |

| Lapatinib (Control) | - | 0.078 ± 0.015 | - | - |

Data sourced from a study on the enzyme inhibitory activity of quinazolin-4(3H)-ones. nih.gov

Neuraminidase Inhibitory Potential

Beyond cancer, quinazolinone derivatives have shown promise as antiviral agents, particularly against the influenza A virus. This activity is partly attributed to the inhibition of viral neuraminidase, an enzyme essential for the release of new virus particles from infected cells. mdpi.com

Studies have identified 2-methylquinazolin-4(3H)-one as a bioactive component with significant antiviral activity, demonstrating the ability to downregulate neuraminidase in influenza A virus-infected mice. nih.gov Other synthesized series of 2-pyridinyl-3-substituted-4(3H)-quinazolinones also exhibited potent anti-influenza A virus activity, with investigations pointing towards neuraminidase inhibition as a key molecular mechanism. mdpi.com This suggests that the quinazolinone scaffold is a valuable template for designing new neuraminidase inhibitors to combat influenza and address drug resistance. mdpi.com

Acetylcholinesterase (AChE) and Acetylcholine Binding Protein (AChBP) Interactions

Research into neurodegenerative disorders like Alzheimer's disease has highlighted the potential of quinazolin-4(3H)-one derivatives as inhibitors of acetylcholinesterase (AChE). nih.govnih.gov AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine; its inhibition is a key strategy for managing Alzheimer's symptoms.

A series of quinazolin-4(3H)-one derivatives have been designed and synthesized as novel AChE inhibitors. nih.gov One such compound, MR2938, demonstrated promising AChE inhibitory activity with an IC₅₀ value of 5.04 μM. nih.gov Further studies on other quinazolinone derivatives have also shown promising anti-acetylcholinesterase activity both in vitro and in vivo. nih.gov Molecular docking studies have been employed to understand the binding interactions between these derivatives and the AChE enzyme, providing a basis for the rational design of more potent inhibitors. researchgate.netnih.gov In silico analyses have also suggested that acetylcholine binding protein (AChBP), a structural homolog of the ligand-binding domain of nicotinic acetylcholine receptors, is a potential molecular target for quinazolinone derivatives. researchgate.net

Based on a comprehensive review of available scientific literature, it is not possible to generate an article focusing solely on the chemical compound “this compound” that covers the specific biological activities outlined in your request.

Searches for data on the antibacterial, antifungal, anti-biofilm, antiviral, and larvicidal properties of this exact molecule did not yield specific research findings. The existing body of research on quinazolin-4(3H)-ones is extensive; however, it focuses on derivatives with different substitutions at the 2-position and other parts of the quinazolinone core.

Therefore, an article that strictly adheres to the provided outline and focuses exclusively on "this compound" cannot be constructed with the currently available scientific data. Information on related but distinct quinazolinone derivatives would be required, which falls outside the explicit scope of the instructions.

Other Pharmacological Profiles

Serotonin 5-HT(2) Receptor Antagonist Activity

While extensive research has been conducted on various quinazolinone derivatives for their diverse pharmacological effects, specific studies detailing the serotonin 5-HT(2) receptor antagonist activity of this compound are not extensively available in the public domain. The broader class of quinazolinone derivatives has been investigated for their effects on the central nervous system, and some have shown affinity for serotonin receptors. However, direct evidence and detailed research findings explicitly characterizing the interaction of this compound with the 5-HT(2) receptor are limited. Further investigation is required to fully elucidate its potential as a serotonin 5-HT(2) receptor antagonist.

Analgesic and Anti-inflammatory Properties

The quinazolin-4(3H)-one core is a well-established pharmacophore associated with significant analgesic and anti-inflammatory activities. Research into derivatives of this structure has consistently demonstrated their potential to alleviate pain and inflammation.

A study on novel 2-substituted-quinazolin-4(3H)-ones revealed that certain derivatives exhibit good analgesic and anti-inflammatory activity. For instance, compounds 6,8-dibromo-2-phenyl-3-(4'-carboxyl phenyl)quinazolin-4(3H)-one and 6,8-dibromo-2-phenyl-3-(2'-phenylethanoic acid)quinazolin-4(3H)-one were found to be effective in comparison to standard drugs like acetylsalicylic acid and indomethacin.

Another study focusing on 2-(4-acetyl-3-methyl-5-(arylamino)thiophen-2-yl)-3-arylquinazolin-4(3H)-one derivatives, which bear a substituted thiophene (B33073) moiety at the 2-position, demonstrated significant anti-inflammatory activity in a carrageenan-induced rat paw edema model. Specifically, compounds with particular aryl substitutions showed notable percentage of protection against inflammation, as detailed in the table below.

| Compound | % Protection (Anti-inflammatory activity) |

|---|---|

| 11b | 47.04% |

| 11e | 46.61% |

| 11f | 48.94% |

These findings suggest that the 2-thienyl substitution on the quinazolinone scaffold is a promising feature for the development of new anti-inflammatory agents. The mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Anticonvulsant Activity

The quinazolin-4(3H)-one nucleus is a recognized scaffold for anticonvulsant activity, with some derivatives showing efficacy in various seizure models. The structural features of these compounds allow them to interact with key targets in the central nervous system, such as GABA-A receptors, to exert their anticonvulsant effects.

Research on various 2,3-disubstituted quinazolin-4(3H)-ones has highlighted their potential as anticonvulsant agents. For example, a study on rationally designed 2-((6,7-dimethoxy-4-oxo-2-phenylquinazolin-3(4H)-yl)amino)-N-(substituted phenyl)acetamides identified compounds with excellent anti-seizure action in multiple experimental models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

Another investigation into novel fluorinated quinazolines demonstrated that several derivatives exhibited significant anticonvulsant activity. The table below summarizes the effective dose (ED50) for some of the most active compounds from this study.

| Compound | ED50 (mg/kg) |

|---|---|

| 5b | 152 |

| 5c | 165 |

| 5d | 140 |

While these studies focus on derivatives with different substitution patterns, they underscore the potential of the quinazolin-4(3H)-one core, including those with a thienyl group at the 2-position, to yield compounds with valuable anticonvulsant properties. The specific anticonvulsant profile of this compound itself warrants more direct investigation to determine its efficacy and mechanism of action.

Mechanistic Elucidation of Biological Action

Identification and Validation of Molecular Targets

The therapeutic potential of quinazolin-4(3H)-one derivatives stems from their ability to interact with specific biological macromolecules. Research has identified protein kinases as primary targets, while interactions with other proteins are also being explored.

Mechanisms of Kinase Interaction

Derivatives of the quinazolin-4(3H)-one scaffold have been identified as potent inhibitors of multiple tyrosine kinases, which are crucial regulators of cell proliferation, differentiation, and survival. nih.gov Molecular docking studies have elucidated that these compounds can function as either ATP-competitive (Type I) or non-competitive (Type II) inhibitors, depending on the specific derivative and the target kinase. nih.gov

For instance, in studies involving Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, certain quinazolin-4(3H)-one derivatives act as ATP non-competitive, Type-II inhibitors. nih.gov In contrast, against the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), derivatives have been shown to act as ATP-competitive, Type-I inhibitors. nih.gov This competitive inhibition is often achieved by interacting with key residues in the ATP-binding site, such as Asp855 in EGFR, thereby blocking the kinase's activity. nih.gov The interaction with CDK2 can involve conventional hydrogen bonds with amino acids like Leu83 and Gln131, as well as pi-pi stacking with residues such as His84. nih.govscispace.com

Protein Binding Dynamics (e.g., RelA/SpoT homolog proteins, AChBP, AChE)

Based on the available scientific literature, there is currently no direct evidence detailing the binding dynamics of 2-thien-3-ylquinazolin-4(3H)-one or its close derivatives with RelA/SpoT homolog proteins, Acetylcholine Binding Protein (AChBP), or Acetylcholinesterase (AChE). The primary molecular targets identified and studied for this class of compounds are protein kinases. nih.govnih.gov

Modulation of Cellular Pathways

By inhibiting key molecular targets, this compound and related compounds trigger downstream effects on cellular pathways, leading to the arrest of cell proliferation and the induction of programmed cell death.

Investigations into Apoptosis Induction

Several quinazolin-4(3H)-one derivatives have been demonstrated to induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov One study on a 2-sulfanylquinazolin-4(3H)-one derivative revealed its ability to provoke apoptosis in HepG2 liver cancer cells. nih.gov The mechanism was found to involve the upregulation of pro-apoptotic proteins, including caspase-3, caspase-9, and Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2. nih.gov This shift in the balance of apoptotic regulatory proteins ultimately commits the cell to a programmed death pathway.

Analysis of Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, these compounds can halt the cell division cycle, preventing the proliferation of cancer cells. nih.govnih.gov Studies have shown that quinazolin-4(3H)-one derivatives can arrest the cell cycle at different phases. For example, a 2-sulfanyl derivative was found to arrest HepG2 cells in the S phase. nih.gov Other related quinazolin-4(3H)-one compounds have been shown to induce cell cycle arrest in the G2/M phase, which is indicative of interference with mitotic processes, potentially through the inhibition of tubulin polymerization. nih.gov This disruption of the normal cell cycle progression is a key component of their anticancer activity.

Detailed Binding Mode Analysis

Molecular docking simulations provide a detailed view of the interactions between quinazolin-4(3H)-one derivatives and their kinase targets at the atomic level. These studies are crucial for understanding the structural basis of their inhibitory activity and for guiding the design of more potent and selective inhibitors.

Below is a table summarizing the observed interactions from molecular docking studies of various quinazolin-4(3H)-one derivatives with different protein kinases.

| Kinase Target | Derivative Type | Interacting Residues | Type of Interaction | Reference |

| CDK2 | Quinazolin-4(3H)-one | Asp86, His84, Ala31, Ile10, Leu134 | Hydrogen Bond, Pi-Pi Stacking, Pi-Alkyl | nih.gov |

| CDK2 | Thioxoquinazolin-4(3H)-one | Ile10, Gln131 | Arene-Hydrogen, Hydrogen Bond | scispace.com |

| EGFR | Quinazolin-4(3H)-one | Asp855, Leu788, Ala743, Val726 | Hydrogen Bond, Pi-Alkyl, Pi-Sigma | nih.gov |

| HER2 | Quinazolin-4(3H)-one | Asp863 | Hydrogen Bond | nih.gov |

| VEGFR2 | 2-Sulfanylquinazolin-4(3H)-one | Cys919, Asp1046 | Hydrogen Bond | nih.gov |

Elucidation of ATP-Competitive vs. Non-Competitive Inhibition Modes

The primary mechanism by which many quinazoline-based compounds exert their inhibitory effects on kinases, such as the Epidermal Growth Factor Receptor (EGFR), is through competitive inhibition with respect to adenosine (B11128) triphosphate (ATP). nih.govcu.edu.eg While direct enzymatic studies on this compound are not extensively reported in publicly available literature, the broader class of quinazoline (B50416) kinase inhibitors, to which it belongs, overwhelmingly functions via an ATP-competitive mechanism. nih.govnih.gov

This mode of action involves the inhibitor molecule binding to the ATP-binding pocket of the kinase domain. nih.gov This binding event is reversible and in direct competition with ATP, the enzyme's natural substrate. Consequently, the inhibitor blocks the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that promotes cellular processes like proliferation and survival. nih.govcu.edu.eg The quinazoline scaffold is well-suited for this role as it mimics the adenine (B156593) ring of ATP, allowing it to fit snugly into the ATP-binding cleft. nih.gov

In contrast, a non-competitive inhibitor would bind to an allosteric site—a location on the enzyme distinct from the active site. Such binding would alter the enzyme's conformation and reduce its catalytic efficiency without directly blocking substrate binding. While allosteric inhibition is a known mechanism for some kinase inhibitors, the structural features of this compound strongly suggest an ATP-competitive mode of action, consistent with the vast majority of quinazoline-based kinase inhibitors. nih.gov

Table 1: Comparison of Inhibition Modes

| Inhibition Mode | Binding Site | Effect on Enzyme |

| ATP-Competitive | Active Site (ATP-binding pocket) | Prevents ATP from binding, blocking phosphorylation. |

| Non-Competitive | Allosteric Site | Alters enzyme conformation, reducing catalytic activity. |

Characterization of Key Residue Interactions (e.g., Asp855 in EGFR, hydrogen bonding, van der Waals, π-π stacking)

The stable binding of a kinase inhibitor within the ATP pocket is governed by a network of non-covalent interactions. For quinazoline derivatives targeting EGFR, several key interactions have been identified through structural biology and molecular modeling studies of analogous compounds. nih.govnih.govnih.gov These interactions are critical for the potency and selectivity of the inhibitor.

Hydrogen Bonding: A hallmark interaction for many quinazoline-based EGFR inhibitors is the formation of a hydrogen bond between the N1 atom of the quinazoline ring and the backbone amide of a methionine residue (Met793 in EGFR) in the hinge region of the kinase. nih.gov This interaction is considered a crucial anchor for the inhibitor within the active site. Additionally, the N3 atom of the quinazoline core can form a hydrogen bond with the same methionine residue or with nearby threonine residues, often mediated by a water molecule. nih.gov

Asp855 and the DFG Motif: The Asp-Phe-Gly (DFG) motif is a highly conserved sequence in protein kinases that plays a critical role in catalysis. The aspartate residue, Asp855 in EGFR, is particularly important. In the active conformation of the kinase ("DFG-in"), Asp855 points into the active site. ATP-competitive inhibitors often interact with this region. Some quinazoline inhibitors have been shown to form interactions with or near the DFG motif, influencing its conformation and stabilizing the inactive state of the enzyme. nih.gov

π-π Stacking: The planar aromatic systems of the quinazoline core and the thienyl substituent can participate in π-π stacking interactions with aromatic residues in the active site, such as phenylalanine. These stacking interactions, where the electron clouds of the aromatic rings overlap, provide additional stability to the inhibitor-enzyme complex. nih.gov

While specific crystallographic or NMR data for this compound bound to a kinase are not available in the reviewed literature, molecular docking studies of structurally similar molecules, such as other 2-substituted quinazolinones, support this binding hypothesis. nih.govnih.gov These computational models consistently show the quinazoline core positioned in the ATP pocket, forming the key hydrogen bond with Met793, while the substituent at the 2-position (in this case, the thienyl group) occupies a hydrophobic pocket, engaging in van der Waals and potentially π-π interactions.

Table 2: Key Interactions in Quinazoline-Based Kinase Inhibition

| Type of Interaction | Interacting Moiety on Inhibitor | Key Amino Acid Residues (EGFR) |

| Hydrogen Bonding | Quinazoline N1 and N3 atoms | Met793, Thr766, Thr830 |

| Hydrophobic/Van der Waals | Quinazoline ring, Thienyl group | Alanine, Valine, Leucine, Isoleucine |

| π-π Stacking | Quinazoline ring, Thienyl group | Phenylalanine |

| Ionic/Polar | (Potentially) | Asp855, Lys745 |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Pharmacophoric Features

The pharmacophoric features of 2-thien-3-ylquinazolin-4(3H)-one derivatives are key to understanding their interaction with biological targets. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

Identification of Critical Structural Elements for Biological Potency and Selectivity

The core structure of this compound consists of a fused heterocyclic system containing a pyrimidine (B1678525) ring fused to a benzene (B151609) ring, with a thienyl group at the 2-position and a hydrogen at the 3-position. The biological potency and selectivity of this class of compounds are significantly influenced by the nature and position of substituents on these rings.

Key structural elements that have been identified as critical for biological activity include:

The Quinazolinone Core: This bicyclic system is a crucial scaffold that provides the necessary framework for orienting the substituents in a three-dimensional space to interact with the target protein.

The 2-Thienyl Group: The presence of the sulfur-containing thiophene (B33073) ring at the 2-position is a significant determinant of the molecule's electronic and steric properties. The thiophene ring can engage in various non-covalent interactions, including hydrogen bonding (with the sulfur atom acting as a weak hydrogen bond acceptor), π-π stacking, and hydrophobic interactions.

Substituents on the Quinazolinone Ring: Modifications at various positions of the quinazolinone ring, such as the 6, 7, and 8-positions, can modulate the compound's pharmacokinetic and pharmacodynamic properties.

The N3-Position: Substitution at the N3-position of the quinazolinone ring can significantly impact the molecule's biological activity. The presence of a hydrogen atom allows for hydrogen bonding, which can be critical for target interaction.

Impact of Substituent Position and Nature on Biological Efficacy

The position and chemical nature of substituents on the this compound scaffold play a pivotal role in determining the biological efficacy of the resulting derivatives.

Position of Substituents: Studies on various quinazolinone derivatives have shown that the placement of substituents can dramatically alter the activity. For instance, in the broader class of 4(3H)-quinazolinones, substitution at the para position of a phenyl ring at position 2 was found to be superior to meta or ortho substitutions for antibacterial activity. acs.org Small electron-withdrawing groups at this position, such as nitro, fluoro, chloro, and nitrile, have been shown to enhance potency. acs.org

Nature of Substituents: The electronic properties (electron-donating or electron-withdrawing) and steric bulk of the substituents are critical. For example, the introduction of electron-donating groups can increase the electron density of the aromatic system, potentially enhancing interactions with electron-deficient pockets in a biological target. Conversely, electron-withdrawing groups can decrease electron density and may favor interactions with electron-rich domains. The size and shape of the substituent can also influence binding affinity by either promoting a better fit in a binding pocket or causing steric hindrance.

Correlation between Molecular Architecture and Biological Outcomes

The relationship between the molecular architecture of this compound derivatives and their biological effects is a key area of investigation for developing new therapeutic agents.

SAR Trends in Kinase Inhibitory Activity

Quinazolinone derivatives are well-known as kinase inhibitors, and the this compound scaffold is a promising starting point for the design of new anti-cancer agents. Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers.

SAR studies on related quinazolinone compounds have revealed several important trends for kinase inhibitory activity:

Substitution at the 3-position: Introduction of various groups at the N3-position can modulate the kinase inhibitory profile.

Substitutions on the Quinazolinone Ring: Modifications at positions 6 and 7 of the quinazolinone ring are particularly important for targeting specific kinases like EGFR (Epidermal Growth Factor Receptor). The introduction of small, flexible side chains can enhance binding to the ATP-binding pocket of the kinase.

| Position of Substitution | Nature of Substituent | Effect on Kinase Inhibitory Activity | Reference |

|---|---|---|---|

| 2-position | Aryl or heteroaryl groups | Generally enhances activity | nih.gov |

| 3-position | Substituted aryl groups | Modulates potency and selectivity | nih.gov |

| 6, 7-positions | Small, flexible side chains (e.g., methoxy, ethoxy) | Often crucial for potent inhibition of specific kinases like EGFR | nih.gov |

SAR for Antimicrobial Properties

The quinazolinone scaffold is also a promising framework for the development of novel antimicrobial agents. The emergence of multidrug-resistant bacteria has created an urgent need for new antibiotics with novel mechanisms of action.

SAR studies on quinazolinone derivatives have highlighted several key features for antimicrobial activity:

The 2-Thienyl Group: The presence of a heterocyclic ring like thiophene at the 2-position can contribute to the antimicrobial activity.

Substituents on the Quinazolinone Ring: Halogen atoms, particularly at the 6 and 8-positions, have been shown to enhance antibacterial activity. nih.gov

Substitution at the 3-position: The introduction of substituted aromatic rings at the 3-position is often essential for potent antimicrobial effects. nih.gov

| Position of Substitution | Nature of Substituent | Effect on Antimicrobial Activity | Reference |

|---|---|---|---|

| 2-position | Methyl or thiol group | Essential for antimicrobial activity | nih.gov |

| 3-position | Substituted aromatic ring | Essential for antimicrobial activity | nih.gov |

| 6, 8-positions | Halogen atoms (e.g., Iodine) | Significantly improves antibacterial activity | nih.gov |

SAR for Larvicidal Effects

Certain quinazolinone derivatives have demonstrated potential as larvicidal agents, which could be valuable in controlling insect-borne diseases.

SAR studies in this area have indicated that:

Substitutions on the 2-Aryl Ring: In a study of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones, the presence of halogens (such as iodine, chlorine, or fluorine) at the meta and para positions of the 2-aryl ring was favorable for larvicidal bioactivity against Anopheles arabiensis. nih.gov

The Quinazolinone Core: The core structure provides the necessary scaffold for these larvicidal agents.

| Position of Substitution | Nature of Substituent | Effect on Larvicidal Activity | Reference |

|---|---|---|---|

| 2-Aryl Ring (meta and para positions) | Halogens (I, Cl, F) | Favorable for bioactivity | nih.gov |

SAR for Serotonin Receptor Antagonism

While direct structure-activity relationship (SAR) studies on this compound for serotonin receptor antagonism are not extensively documented, research on analogous 2,3-disubstituted quinazolin-4(3H)-one structures provides valuable insights. Studies on a series of 2-phenyl-3-(substituted phenyl)-3H-quinazolin-4-ones have demonstrated significant 5-HT2 antagonist activity. nih.govresearchgate.net The investigation revealed that the nature and position of substituents on the phenyl ring at the 3-position of the quinazolinone core play a crucial role in modulating this activity. nih.govresearchgate.net

In this series of related compounds, the most potent 5-HT2 antagonist was identified as 3-(2-chlorophenyl)-2-phenyl-3H-quinazolin-4-one. nih.govresearchgate.net This finding highlights that introducing a chlorine atom at the ortho-position of the phenyl ring at position 3 enhances the antagonistic activity. The electron-withdrawing nature and steric influence of the chloro group at this specific position appear to be favorable for interaction with the 5-HT2 receptor. This suggests that for the broader class of 2,3-disubstituted quinazolinones, modifications at the 3-position are a key determinant of serotonin receptor affinity and efficacy. Ketanserin, a well-known 5-HT2A antagonist, also features a quinazoline (B50416) derivative structure, further underscoring the potential of this scaffold in targeting serotonin receptors. nih.gov

Table 1: SAR Findings for 5-HT2 Antagonism in a 2,3-Disubstituted Quinazolinone Series

| Compound Series | Key Structural Feature | Observation | Reference |

|---|---|---|---|

| 2-Phenyl-3-(substituted phenyl)-3H-quinazolin-4-ones | Substitution on the 3-phenyl ring | Modifications significantly impact 5-HT2 antagonist activity. | nih.gov |

| 2-Phenyl-3-(substituted phenyl)-3H-quinazolin-4-ones | 2-chloro substitution on the 3-phenyl ring | This substitution resulted in the most potent compound of the series. | nih.govresearchgate.net |

Predictive Modeling for Bioactivity

Development and Validation of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For quinazolinone derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) are frequently constructed to guide the design of new, more potent analogs. rsc.org

The development of a QSAR model involves several key steps. First, a dataset of quinazolinone derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled. These activity values are typically converted to a logarithmic scale (pIC50) to serve as the dependent variables in the model. rsc.org The 3D structures of the molecules are aligned based on a common scaffold. Then, molecular descriptors, which are numerical representations of steric and electrostatic fields, are calculated and used as independent variables to build a regression model. rsc.org

Validation is a critical phase to ensure the reliability and predictive power of the generated QSAR model. nih.gov This process involves both internal and external validation techniques. kean.edugoogle.com

Internal Validation: The most common method is the leave-one-out (LOO) cross-validation, which yields the cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a robust and reliable model. researchgate.net

External Validation: The model's predictive ability is tested on an external set of compounds (the test set) that were not used in model development. The predictive correlation coefficient (R²pred) is calculated for this set. An R²pred value greater than 0.6 suggests good external predictivity. researchgate.net

Additional statistical parameters such as the non-cross-validated correlation coefficient (r²), standard error of estimate (SEE), and F-statistic are also evaluated to confirm the model's statistical significance. researchgate.net A high r² value (often > 0.9) indicates a strong correlation between the experimental and predicted activities for the training set. rsc.org

Table 2: Key Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value | Reference |

|---|---|---|---|

| q² (or Q²) | Leave-one-out (LOO) cross-validated correlation coefficient; measures internal model robustness. | > 0.5 | researchgate.net |

| r² | Non-cross-validated correlation coefficient; indicates the goodness of fit for the training set. | > 0.9 | rsc.org |

| R²pred | Predictive correlation coefficient for the external test set; measures the model's predictive power. | > 0.6 | researchgate.net |

Application of SAR Principles in Rational Compound Design

Structure-Activity Relationship (SAR) principles are fundamental to rational drug design, allowing medicinal chemists to purposefully modify a lead compound to enhance its biological activity and selectivity. nih.govresearchgate.net For the quinazolinone scaffold, SAR studies have provided a roadmap for designing novel derivatives with improved therapeutic potential. nih.govresearchgate.net

A key application of SAR is the identification of pharmacophoric features and the strategic placement of substituents to optimize interactions with a biological target. For instance, in the design of 2-thiophen-5-yl-3H-quinazolin-4-one analogues as inhibitors of NF-κB and AP-1, it was discovered that a 4-pyridyl group on the thiophene ring was a crucial pharmacophore for activity. researchgate.net This insight allows for the focused design of new compounds retaining this key feature while exploring other modifications.

SAR studies on various quinazolinone derivatives have established general guidelines for modification:

Substitution at Position 3: This position is critical and highly amenable to modification. Attaching different aryl or heterocyclic rings can significantly influence activity and selectivity. nih.gov

Substitution at Position 2: The group at this position, such as the thienyl ring in the title compound, is essential for activity. Modifications here can alter the compound's potency and target profile. nih.gov

Substitution on the Benzene Ring: Introducing substituents on the fused benzene ring of the quinazolinone core, such as a chloro group at position 7, has been shown to enhance the cytotoxic effects of certain quinazolinone series. dovepress.com In other cases, halogen atoms at positions 6 and 8 have improved antimicrobial activity. nih.gov

By systematically applying these SAR principles, researchers can design and synthesize new generations of quinazolinone-based compounds with optimized potency and a reduced likelihood of off-target effects. mdpi.com

Table 3: Influence of Structural Modifications on Quinazolinone Bioactivity

| Position of Modification | Type of Modification | Observed Effect on Activity | Reference |

|---|---|---|---|

| Position 3 | Introduction of a 2-chlorophenyl group | Increased 5-HT2 antagonist activity. | nih.gov |

| Position 2 (Thiophene Ring) | Attachment of a 4-pyridyl group | Important for NF-κB and AP-1 inhibition. | researchgate.net |

| Position 7 | Introduction of a chloro group | Enhanced anti-proliferative effect in a VEGFR-2 inhibitor series. | dovepress.com |

| Positions 6 and 8 | Introduction of halogen atoms (e.g., iodine) | Improved antimicrobial activity. | nih.gov |

Advanced Computational and Spectroscopic Characterization

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a ligand and its protein target.

While direct molecular docking studies on 2-thien-3-ylquinazolin-4(3H)-one are not extensively detailed in the cited literature, numerous studies on closely related quinazolin-4(3H)-one derivatives provide a strong indication of the scaffold's potential interaction with various protein targets.

Kinases: The quinazolin-4(3H)-one core is a well-established pharmacophore in the design of kinase inhibitors. nih.gov Docking studies on various derivatives have shown potent inhibitory potential against multiple tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), HER2, and Cyclin-Dependent Kinase 2 (CDK2). nih.govresearchgate.net For instance, certain derivatives have been identified as ATP-competitive type-I inhibitors of EGFR and non-competitive type-II inhibitors of CDK2. nih.gov The interactions typically involve hydrogen bonding and hydrophobic contacts within the ATP-binding pocket of the kinases. nih.gov One study on a 2-sulfanylquinazolin-4(3H)-one derivative, compound 5d , showed good binding affinity in the ATP binding pocket of several tested kinases. nih.gov

RSH proteins: In the reviewed literature, no specific molecular docking studies were found detailing the interaction between this compound or its close derivatives and RelA/SpoT homolog (RSH) proteins.

AChBP and AChE: The quinazolinone scaffold has been investigated for its potential to inhibit acetylcholinesterase (AChE), a key enzyme in the progression of Alzheimer's disease. nih.govnih.gov Molecular docking of various quinazolinone derivatives has revealed significant interactions with the active site of AChE. nih.gov These studies suggest that the quinazolinone core can serve as a basis for designing new AChE inhibitors. nih.govresearchgate.net However, specific docking data for this compound was not available.

SARS-CoV-2 Spike Glycoprotein: There is no specific information in the provided search results regarding molecular docking simulations of this compound with the SARS-CoV-2 Spike Glycoprotein.

Binding affinity, often expressed as a docking score in kcal/mol, quantifies the strength of the interaction between a ligand and its target protein. Lower energy scores typically indicate a more stable and favorable interaction. Studies on related quinazolinone derivatives targeting kinases have reported significant binding affinities.

For example, a study on novel quinazolinones designed as p38α MAPK kinase inhibitors reported the following energy scores for its most promising candidates, demonstrating strong binding potential. nih.gov

| Compound | Target Protein | Binding Affinity (kcal/mol) |

| Derivative 6 | p38α MAPK kinase | -10.88 |

| Derivative 8a | p38α MAPK kinase | -11.28 |

| Derivative 8b | p38α MAPK kinase | -10.96 |

Table 1: Predicted binding affinities for quinazolinone derivatives against p38α MAPK kinase. Note: These are derivatives and not the title compound. Data sourced from a study on quinazolinones tagged with thiophene (B33073) and other scaffolds. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and other molecular properties of compounds.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players. The HOMO energy (EHOMO) relates to the ability to donate an electron, while the LUMO energy (ELUMO) relates to the ability to accept an electron. The energy gap (ΔE = ELUMO – EHOMO) is an indicator of molecular stability and reactivity.

A theoretical study on related quinazoline (B50416) derivatives calculated these properties to understand their molecular characteristics. The results for these analogous compounds provide insight into the expected electronic nature of the this compound scaffold.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| APQ | -6.221 | -1.241 | 4.980 |

| AAQ | -6.204 | -1.218 | 4.986 |

| AYQ | -6.281 | -1.282 | 4.999 |

Table 2: Calculated quantum chemical parameters for analogous quinazoline derivatives. Note: These compounds are 3-allyl-2-(propylthio)quinazolin-4(3H)-one (APQ), 3-allyl-2-(allylthio)quinazolin-4(3H)-one (AAQ), and 3-allyl-2-(prop-2-yn-1-ylthio)quinazolin-4(3H)-one (AYQ), not the title compound. nih.gov

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. This provides the most stable three-dimensional structure of a molecule. For the analogous quinazoline derivatives mentioned previously, DFT was used to achieve this optimization, providing the foundational structure for subsequent electronic property calculations. nih.gov This process is essential for ensuring that the calculated properties, such as orbital energies and dipole moments, are representative of the molecule in its most stable conformation.

| Compound | Dipole Moment (μ) (Debye) |

| APQ | 3.513 |

| AAQ | 3.498 |

| AYQ | 3.992 |

Table 3: Calculated electric dipole moments for analogous quinazoline derivatives. nih.gov

Based on a comprehensive search of scientific literature, it is not possible to generate an article focusing solely on the advanced computational and spectroscopic characterization of the chemical compound This compound .

A thorough review of published research reveals a significant lack of specific experimental data for the photophysical properties of this particular isomer. The existing body of scientific work in this area is overwhelmingly focused on the isomeric compound, 2-(thiophen-2-yl)quinazolin-4(3H)-one .

While extensive data exists for the 2-thienyl isomer, providing detailed information for every section requested in the outline, no equivalent studies or data sets could be located for the 2-thien-3-yl isomer. Due to the strict requirement to focus solely on "this compound" and not introduce information from other compounds, this article cannot be written without violating the specified constraints.

Spectroscopic Investigations of Photophysical Properties

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, MS, IR)

A thorough review of scientific literature and chemical databases did not yield specific experimental spectroscopic data (Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy) for the compound 2-(thien-3-yl)quinazolin-4(3H)-one. While the synthesis and characterization of numerous quinazolinone derivatives, including those with thiophene substituents at the 2-position, have been reported, detailed spectral assignments for the 3-thienyl isomer are not publicly available in the searched resources. researchgate.netnih.govnih.govdntb.gov.uarsc.org

The structural elucidation of a novel or synthesized compound like 2-(thien-3-yl)quinazolin-4(3H)-one would typically rely on a combination of these powerful analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy would be essential for determining the precise arrangement of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals for the protons on the quinazolinone core and the thienyl ring. The protons on the fused benzene (B151609) ring (positions 5, 6, 7, and 8) would typically appear as doublets and triplets in the aromatic region. The protons of the 3-thienyl substituent would also produce characteristic signals in the aromatic region, with their chemical shifts and coupling constants providing definitive information about the substitution pattern. A key signal would be the broad singlet for the N-H proton of the quinazolinone ring, which is often exchangeable with D₂O.

A ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom. The carbonyl carbon (C4) of the quinazolinone ring would be expected at a significantly downfield chemical shift (typically >160 ppm). The carbons of the aromatic rings would appear in the approximate range of 115-150 ppm.

Mass Spectrometry (MS) would be used to determine the molecular weight and fragmentation pattern. For 2-(thien-3-yl)quinazolin-4(3H)-one (Molecular Formula: C₁₂H₈N₂OS), the exact mass would be calculated, and a high-resolution mass spectrometry (HRMS) analysis would confirm the elemental composition. The mass spectrum would show a molecular ion peak [M]⁺ corresponding to this mass, and fragmentation peaks would likely result from the cleavage of the thienyl group or parts of the quinazolinone ring system.

Infrared (IR) Spectroscopy would identify the functional groups present in the molecule. Key vibrational bands would include:

A sharp absorption band for the N-H stretch, typically in the region of 3200-3400 cm⁻¹.

A strong, characteristic absorption for the C=O (amide carbonyl) stretch of the quinazolinone ring, usually found around 1650-1690 cm⁻¹.

Absorptions corresponding to C=N and C=C stretching within the aromatic rings, typically in the 1450-1620 cm⁻¹ range.

Bands related to C-S stretching from the thiophene ring.

Although specific data is unavailable, the characterization of related compounds, such as 2-(thiophen-2-yl)quinazolin-4(3H)-one, provides a reference for the expected spectral features. nih.gov However, without experimental data for the 3-thienyl isomer, a detailed analysis and the creation of data tables are not possible.

Future Research Directions and Translational Perspectives

Design and Synthesis of Advanced 2-thien-3-ylquinazolin-4(3H)-one Analogues

The synthesis of quinazolinone derivatives is a well-established area of research, with several methods available for creating diverse analogues. researchgate.netnih.gov Future efforts in designing advanced this compound analogues will likely focus on strategic structural modifications to enhance potency, selectivity, and pharmacokinetic profiles.

Key synthetic strategies that can be employed include:

Modifications of the Quinazolinone Core: Introduction of various substituents on the benzene (B151609) ring of the quinazolinone nucleus can significantly influence biological activity. nih.gov For instance, the placement of electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, potentially enhancing its interaction with biological targets.

Functionalization of the Thiophene (B33073) Moiety: The thiophene ring offers several positions for substitution, allowing for the introduction of diverse functional groups. This can be a key area for modulating the compound's lipophilicity and steric bulk, which are crucial for receptor binding and cellular uptake.

Alterations at the N-3 Position: The nitrogen at position 3 of the quinazolinone ring is a common site for derivatization. nih.gov Introducing different alkyl or aryl groups can lead to significant changes in the molecule's three-dimensional structure and its ability to form hydrogen bonds, thereby influencing its pharmacological activity.

Recent synthetic methodologies, such as microwave-assisted synthesis and multicomponent reactions, can be leveraged to create libraries of novel analogues efficiently. nih.gov These advanced synthetic approaches, coupled with a deeper understanding of structure-activity relationships (SAR), will be instrumental in developing next-generation this compound derivatives. nih.govresearchgate.net

Exploration of Novel Biological Targets and Undiscovered Therapeutic Applications

Quinazolinone derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. nih.govnih.gov For this compound and its analogues, future research should aim to identify novel biological targets and explore previously undiscovered therapeutic applications.

Some promising areas of investigation include:

Anticancer Activity: The anticancer potential of quinazolinones is well-documented, with some derivatives acting as tubulin polymerization inhibitors or apoptosis inducers. nih.govnih.gov Research into the specific mechanisms by which this compound analogues exert their cytotoxic effects on various cancer cell lines could reveal novel targets within cancer signaling pathways. rsc.orgmdpi.com

Enzyme Inhibition: Quinazolinone-based compounds have been identified as inhibitors of various enzymes, including thymidine (B127349) phosphorylase, which is implicated in angiogenesis and inflammatory diseases. nih.gov Screening this compound derivatives against a panel of clinically relevant enzymes could lead to the discovery of new therapeutic agents for a range of conditions.

Neurological Disorders: The ability of certain quinazolinones to penetrate the blood-brain barrier makes them attractive candidates for treating central nervous system (CNS) disorders. nih.gov Investigating the effects of this compound analogues on neurological targets, such as receptors and enzymes involved in neurodegenerative diseases or psychiatric disorders, could open up new avenues for drug development.

The diverse biological activities reported for the broader quinazolinone class suggest that the therapeutic potential of this compound is far from fully explored. nih.gov

Integration of Computational and Experimental Approaches for Rational Drug Design

The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery. nih.gov For this compound, integrating these approaches can significantly accelerate the development of new and improved therapeutic agents.

Key computational techniques that can be applied include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. japsonline.comgyanvihar.org By docking this compound analogues into the active sites of known and putative biological targets, researchers can gain insights into the key molecular interactions driving their activity and guide the design of more potent inhibitors. nih.govscispace.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. By developing QSAR models for a series of this compound analogues, it is possible to predict the activity of virtual compounds and prioritize the synthesis of those with the most promising profiles.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity. A pharmacophore model for this compound can be used to search virtual libraries for new compounds with similar features but different chemical scaffolds.

The insights gained from these computational studies can then be used to guide the synthesis and biological evaluation of new analogues, creating a feedback loop that refines the understanding of the SAR and leads to the rational design of more effective drugs. nih.gov

Potential for Material Science Applications Based on Photophysical Attributes

Beyond their therapeutic potential, certain quinazolinone derivatives have been found to possess interesting photophysical properties, making them candidates for applications in material science. rsc.org The presence of the electron-rich thiophene ring in conjunction with the quinazolinone core in this compound suggests that this compound and its derivatives may also exhibit useful optical and electronic properties.

Future research in this area could focus on:

Luminescence and Fluorescence: Investigating the absorption and emission spectra of this compound analogues could reveal their potential as fluorescent probes or components of organic light-emitting diodes (OLEDs). urfu.rumdpi.comfurman.edu The photophysical properties can be tuned by introducing different substituents on the quinazolinone and thiophene rings. nih.gov

Donor-Acceptor Systems: The combination of the electron-donating thiophene and the electron-withdrawing quinazolinone can create a "push-pull" system, which is a common design principle for organic electronic materials. urfu.runih.gov

Self-Assembly: The planar nature of the quinazolinone and thiophene rings may facilitate self-assembly into ordered structures on surfaces, which is a desirable property for the fabrication of organic electronic devices. nih.gov

The exploration of the photophysical properties of this compound represents a novel and exciting research direction with the potential for applications beyond the traditional biomedical field. furman.edu

Q & A

Q. What are the common synthetic routes for 2-thien-3-ylquinazolin-4(3H)-one derivatives, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves cyclocondensation of anthranilic acid derivatives with thiophene-containing reagents. For example, 2-chloromethylquinazolin-4(3H)-one intermediates (e.g., 43 ) react with thiophene-2-carbaldehyde (140 ) in the presence of anhydrous ZnCl₂ to form thienylvinylquinazolin-4(3H)-ones (141 , 142 ). Optimization includes solvent selection (e.g., DMF for high polarity), temperature control (reflux at 150–170°C), and catalyst use (e.g., ZnCl₂ for Friedel-Crafts alkylation). Purification via column chromatography with silica gel and eluents like ethyl acetate/hexane is critical for yield improvement.

Q. How is structural characterization of this compound derivatives performed?

- Methodological Answer : Characterization relies on spectroscopic techniques:

- NMR : H and C NMR confirm substituent positions (e.g., thienyl protons at δ 6.5–7.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS validates molecular ions (e.g., [M+H]⁺ peaks).

- IR : Stretching frequencies (e.g., C=O at ~1660–1680 cm⁻¹) confirm the quinazolinone core.

X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives.

Q. What in vitro assays are used to evaluate the biological activity of these compounds?

- Methodological Answer :

- Anticancer Activity : MTT assays against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations via dose-response curves.